molecular formula C17H12O B1198098 1-Methoxypyrene CAS No. 34246-96-3

1-Methoxypyrene

Cat. No. B1198098
CAS RN: 34246-96-3
M. Wt: 232.28 g/mol
InChI Key: CPPFVJLHDNOVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 1-methoxypyrene often involves complex organic reactions. For example, the synthesis of related compounds such as 1-hydroxypyrene (a metabolite of PAHs) can involve Suzuki coupling reactions or precipitation polymerization methods. These methods may offer insights into the synthesis of 1-methoxypyrene by showing how functional groups can be introduced to the pyrene core (Pang et al., 2020).

Molecular Structure Analysis

The molecular structure of 1-methoxypyrene, like that of other PAHs, is characterized by fused benzene rings which contribute to its planar geometry. The methoxy group attached to the pyrene ring system may influence its electronic properties and interaction with other molecules. Studies on similar compounds, such as 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, reveal that the introduction of methoxy groups can significantly affect the photoluminescent properties, suggesting that 1-methoxypyrene may also exhibit unique photophysical characteristics (Loewe & Weder, 2002).

Chemical Reactions and Properties

1-Methoxypyrene, due to the presence of the methoxy group, could undergo various chemical reactions typical for ether functionalities, such as demethylation or reactions with Lewis acids. The core pyrene structure may also undergo electrophilic aromatic substitution, oxidation, and other reactions common to aromatic hydrocarbons.

Physical Properties Analysis

The physical properties of 1-methoxypyrene would likely include high thermal stability and low solubility in water, similar to other PAHs. The presence of the methoxy group might slightly increase its solubility in polar solvents compared to pyrene itself. The compound's photoluminescence, as suggested by studies on related compounds, could be significantly influenced by the methoxy substitution (Loewe & Weder, 2002).

Scientific Research Applications

  • Electrochemical Sensors : A study by Pang et al. (2020) reported the development of an electrochemical sensor for 1-hydroxypyrene, a metabolite of polycyclic aromatic hydrocarbons (PAHs). This sensor used a novel conjugated polymer combined with graphene for the detection of 1-hydroxypyrene in human urine samples.

  • Molecularly Imprinted Polymers : Serrano et al. (2015) developed a molecularly imprinted polymer (MIP) for isolating 1-hydroxypyrene from human urine samples (Serrano et al., 2015). This MIP was used for sample pretreatment and isolation of 1-hydroxypyrene, showcasing its application in environmental and occupational health studies.

  • Photophysical Properties : Yin et al. (2016) investigated the photophysical properties of 1-methoxypyrene and 1-hydroxypyrene. The study provided insights into their excited state intramolecular proton transfer (ESIPT) processes and interactions with solvents (Yin et al., 2016).

  • Biomarkers for PAH Exposure : The study of 1-hydroxypyrene as a biomarker for occupational exposure to PAHs is illustrated in research by Shahtaheri et al. (2007), where they developed a method for detecting 1-hydroxypyrene in industrial workers’ urine.

  • Clinical Diagnosis of PAH Intoxication : Hao and Yan (2017) demonstrated the use of a lanthanide-functionalized metal-organic framework sensor for detecting 1-hydroxypyrene in human urine, proposing its application in clinical diagnosis of PAH intoxication levels (Hao & Yan, 2017).

  • Fungal Metabolism of PAHs : Wunder et al. (1997) identified 1-methoxypyrene as a novel metabolite in the fungal metabolism of PAHs, expanding the understanding of microbial interactions with environmental contaminants (Wunder et al., 1997).

  • Biomonitoring Environmental Exposure : Jongeneelen (1994) used urinary 1-hydroxypyrene as a biomarker for assessing environmental exposure to PAHs, illustrating its application in environmental health studies (Jongeneelen, 1994).

properties

IUPAC Name

1-methoxypyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c1-18-15-10-8-13-6-5-11-3-2-4-12-7-9-14(15)17(13)16(11)12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPFVJLHDNOVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187820
Record name 1-Methoxypyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxypyrene

CAS RN

34246-96-3
Record name 1-Methoxypyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34246-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxypyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034246963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxypyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00187820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxypyrene
Reactant of Route 2
Reactant of Route 2
1-Methoxypyrene
Reactant of Route 3
Reactant of Route 3
1-Methoxypyrene
Reactant of Route 4
Reactant of Route 4
1-Methoxypyrene
Reactant of Route 5
Reactant of Route 5
1-Methoxypyrene
Reactant of Route 6
Reactant of Route 6
1-Methoxypyrene

Citations

For This Compound
146
Citations
T Wunder, J Marr, S Kremer, O Sterner, H Anke - Archives of microbiology, 1997 - Springer
… 1methoxypyrene and in order to analyze for intermediary products, cultures of the fungus were incubated with 1methoxypyrene (… metabolic products formed from 1-methoxypyrene by P. …
Number of citations: 56 link.springer.com
EG Morales-Espinoza, E Rivera… - Acta Crystallographica …, 2015 - scripts.iucr.org
… In this context the title compound, 1-methoxypyrene, appears in the literature as an important intermediate in the synthesis of more elaborate compounds. Thus, in this context we report …
Number of citations: 1 scripts.iucr.org
G Cao, H Miao, Y Wang, D Chen, XQ Wu… - Acta Pharmacologica …, 2022 - nature.com
… We found that the levels of the metabolite 1-methoxypyrene (MP) and the mRNA expression of AhR and its target genes CYP1A1, CYP1A2, CYP1B1 and COX-2 were progressively …
Number of citations: 23 www.nature.com
YH Kim, JD Moody, JP Freeman… - Journal of Industrial …, 2004 - academic.oup.com
… [29] found that the fungus Penicillium glabrum strain TW 9424 metabolized pyrene and 1-hydroxypyrene to 1-methoxypyrene and 1,6-dimethoxypyrene by COMT activity. Narro et al. [20…
Number of citations: 68 academic.oup.com
C Tintel, FJ Rietmeyer… - Recueil des Travaux …, 1983 - Wiley Online Library
… In the irradiation of I-fluoropyrene in the presence of methoxide ions, the initial product, 1 -methoxypyrene (7), reacts further to give di- and tri-substituted products, thus reflecting the …
Number of citations: 14 onlinelibrary.wiley.com
U Sack, TM Heinze, J Deck, CE Cerniglia… - Applied and …, 1997 - Am Soc Microbiol
… Two novel metabolites, 1-methoxyphenanthrene and 1-methoxypyrene, were identified by conventional chemical techniques. Minor metabolites identified were 1- and 2-phenanthrol …
Number of citations: 73 journals.asm.org
SJ Kok, I Bakker, C Gooijer, UAT Brinkman… - Analytica chimica …, 1999 - Elsevier
… The use of 1-methoxypyrene as internal reference reduced the standard deviations 2–3-fold, viz. to less than 15% in FLN peak area. This indicates that the fluctuations are caused by …
Number of citations: 7 www.sciencedirect.com
H Yin, H Li, G Xia, C Ruan, Y Shi, H Wang, M Jin… - Scientific reports, 2016 - nature.com
Two molecules, 1-hydroxypyrene-2-carbaldehyde (HP) and 1-methoxypyrene-2-carbaldehyde (MP) were explored. We investigated their photophysical properties, using experimental …
Number of citations: 132 www.nature.com
WA Khan - 1999 - scholarship.shu.edu
… 1 -methoxypyrene in THE Semilogarithmic form of fluorescence decay of 1x10" M 1methoxypyrene … Steady-state emission spectrum of 1 x lo-' M 1 -methoxypyrene in THF at different …
Number of citations: 4 scholarship.shu.edu
JN Tiwari, MMK Reddy, DK Patel, SK Jain… - World Journal of …, 2010 - Springer
… The formation of the 1,6-dimethylated derivative most likely precedes via hydroxylation of 1- methoxypyrene at the C-6 position with subsequent methylation of the second hydroxyl …
Number of citations: 39 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.